

Introduction: The Strategic Value of 4-Isobutylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1341738

[Get Quote](#)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Central to this transformation is the organoboron reagent. 4-Isobutylphenylboronic acid pinacol ester has emerged as a particularly valuable building block. Its pinacol ester group confers enhanced stability compared to the corresponding boronic acid, preventing common side reactions like protodeboronation and simplifying purification and handling.[3][4]

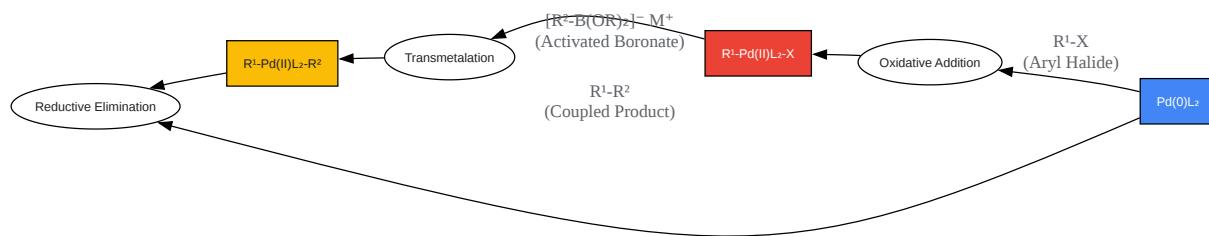
This reagent is a direct precursor to the 4-isobutylphenyl moiety found in numerous compounds of interest, most notably as a key intermediate in modern, greener syntheses of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven protocols, and mechanistic insights for the effective use of 4-isobutylphenylboronic acid pinacol ester in cross-coupling applications.

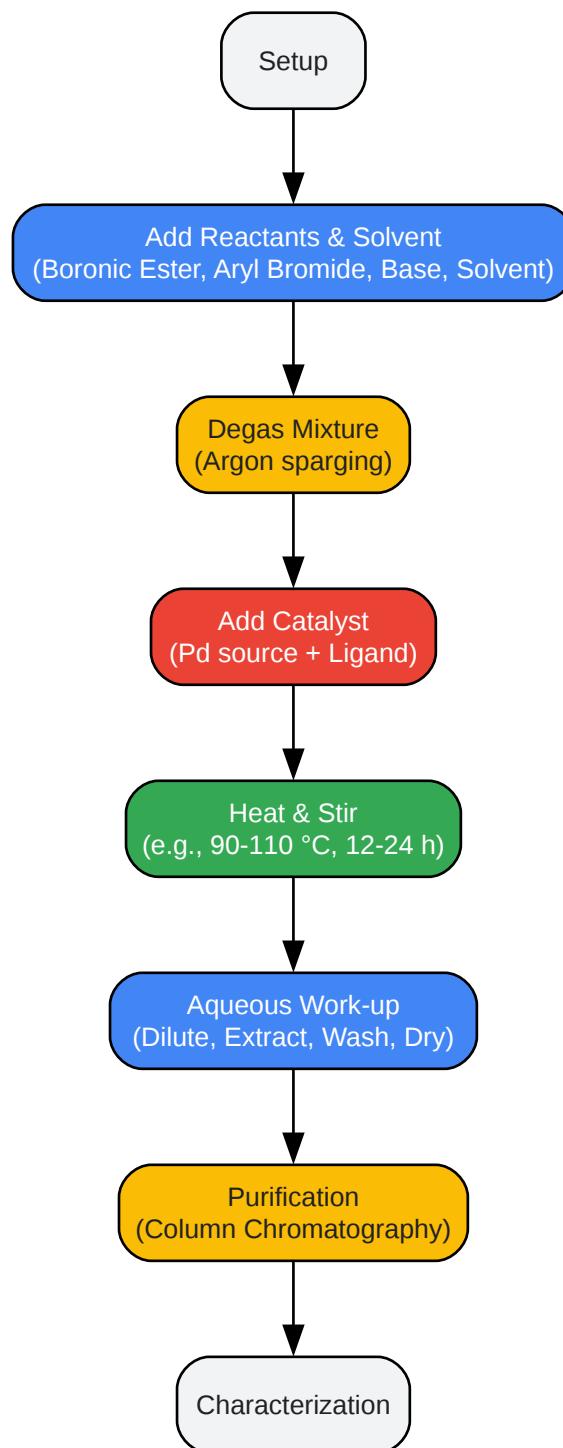
Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Property	Value	Reference
CAS Number	1033753-01-3	[7]
Molecular Formula	C ₁₆ H ₂₅ BO ₂	[8]
Molecular Weight	260.18 g/mol	[9]
Appearance	White to off-white crystalline solid	[10]
Storage Conditions	Store refrigerated in a dry, well-ventilated place. Keep container tightly sealed.	[11]

Safety & Handling Precautions:


- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]
- Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[13][14] The material is sensitive to moisture and air.[13]
- First Aid:
 - Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]
 - Skin Contact: Wash off immediately with soap and plenty of water.[13]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]


The Suzuki-Miyaura Reaction: Mechanistic Pillars

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently couples the organoboron species with an organohalide. Understanding this mechanism is critical for rational protocol design and troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[\[15\]](#)

The Catalytic Cycle

The process is initiated by a Pd(0) species, which is often generated *in situ* from a more stable Pd(II) precatalyst.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thieme-connect.com [thieme-connect.com]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 7. 4-ISOBUTYLPHENYLBORONIC ACID, PINACOL ESTER | 1033753-01-3 [chemicalbook.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. 4-Butylphenylboronic acid pinacol ester | C16H25BO2 | CID 11817803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ca [fishersci.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: The Strategic Value of 4-Isobutylphenylboronic Acid Pinacol Ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341738#protocol-for-using-4-isobutylphenylboronic-acid-pinacol-ester-in-cross-coupling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com